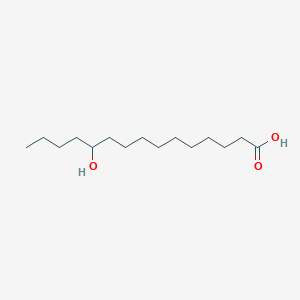
11-Hydroxypentadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxypentadecanoic acid is a hydroxylated fatty acid with the molecular formula C15H30O3. It is a straight-chain fatty acid with a hydroxyl group attached to the 11th carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 11-Hydroxypentadecanoic acid can be synthesized through several methods. One common approach involves the condensation reaction of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-), followed by ethoxycarbonylmethylation and subsequent conversion to this compound . Another method involves the condensation of the sodium salt of 11-bromoundecanoic acid with Me3SiO(CH2)4MgX in the presence of Li2CuCl4 as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 11-Hydroxypentadecanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by various reagents and conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the hydroxyl group to a hydrogen atom, forming pentadecanoic acid.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using appropriate reagents.
Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
11-Hydroxypentadecanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 11-hydroxypentadecanoic acid involves its interaction with various molecular targets and pathways. It has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR), both of which are key components of the human longevity pathway . Additionally, it modulates the JAK-STAT signaling pathway, which is involved in cytokine and inflammatory processes .
Comparación Con Compuestos Similares
Pentadecanoic Acid: A straight-chain saturated fatty acid with the molecular formula C15H30O2.
11-Hydroxyhexadecanoic Acid:
Uniqueness: 11-Hydroxypentadecanoic acid is unique due to the presence of the hydroxyl group at the 11th carbon, which imparts distinct chemical and biological properties. This hydroxyl group allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H30O3 |
|---|---|
Peso molecular |
258.40 g/mol |
Nombre IUPAC |
11-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-3-11-14(16)12-9-7-5-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) |
Clave InChI |
UMFHUOABFXSVIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


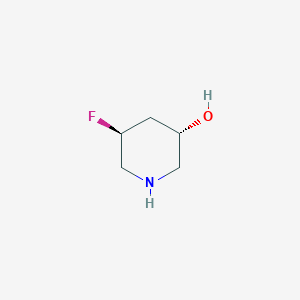

![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)
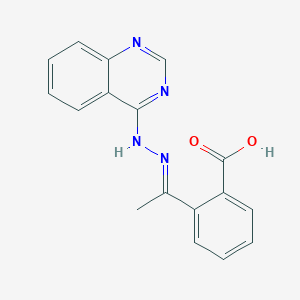

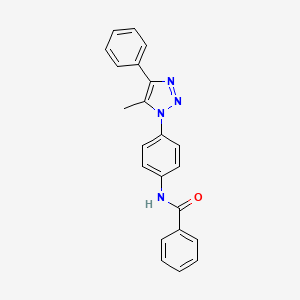
![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)
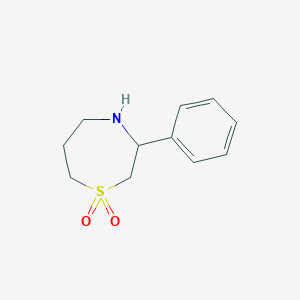

![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)

![3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)

